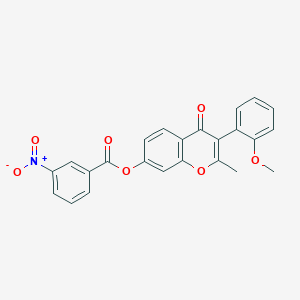![molecular formula C24H18N4O2S B3628798 1-[2,3-Bis(furan-2-yl)quinoxalin-6-yl]-3-(4-methylphenyl)thiourea](/img/structure/B3628798.png)
1-[2,3-Bis(furan-2-yl)quinoxalin-6-yl]-3-(4-methylphenyl)thiourea
Overview
Description
1-[2,3-Bis(furan-2-yl)quinoxalin-6-yl]-3-(4-methylphenyl)thiourea is a complex organic compound that belongs to the class of quinoxaline derivatives. Quinoxaline is a nitrogen-containing heterocyclic compound known for its diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties
Preparation Methods
The synthesis of 1-[2,3-Bis(furan-2-yl)quinoxalin-6-yl]-3-(4-methylphenyl)thiourea typically involves the following steps:
Formation of Quinoxaline Core: The quinoxaline core is synthesized through the condensation of o-phenylenediamine with 1,2-dicarbonyl compounds, such as glyoxal or diketones.
Introduction of Furan Rings: The furan rings are introduced via a cyclization reaction involving furfural or furan derivatives.
Thiourea Substitution: The final step involves the reaction of the quinoxaline derivative with 4-methylphenyl isothiocyanate to form the thiourea moiety.
Industrial production methods may involve optimizing these synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
1-[2,3-Bis(furan-2-yl)quinoxalin-6-yl]-3-(4-methylphenyl)thiourea undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, dichloromethane), catalysts (e.g., acids, bases), and controlled temperatures.
Scientific Research Applications
1-[2,3-Bis(furan-2-yl)quinoxalin-6-yl]-3-(4-methylphenyl)thiourea has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-[2,3-Bis(furan-2-yl)quinoxalin-6-yl]-3-(4-methylphenyl)thiourea involves its interaction with various molecular targets and pathways:
Antimicrobial Activity: The compound disrupts bacterial cell membranes and inhibits essential enzymes, leading to cell death.
Anticancer Activity: It induces apoptosis in cancer cells by activating caspases and inhibiting cell proliferation pathways.
Anti-inflammatory Activity: The compound inhibits the production of pro-inflammatory cytokines and mediators, reducing inflammation.
Comparison with Similar Compounds
1-[2,3-Bis(furan-2-yl)quinoxalin-6-yl]-3-(4-methylphenyl)thiourea can be compared with other quinoxaline derivatives, such as:
Olaquindox: An antimicrobial agent used in veterinary medicine.
Echinomycin: An anticancer antibiotic that intercalates into DNA.
Carbadox: An antimicrobial growth promoter used in animal feed.
The uniqueness of this compound lies in its combined furan and thiourea moieties, which enhance its biological activity and broaden its range of applications.
Properties
IUPAC Name |
1-[2,3-bis(furan-2-yl)quinoxalin-6-yl]-3-(4-methylphenyl)thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18N4O2S/c1-15-6-8-16(9-7-15)25-24(31)26-17-10-11-18-19(14-17)28-23(21-5-3-13-30-21)22(27-18)20-4-2-12-29-20/h2-14H,1H3,(H2,25,26,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYGWIMFKRCLQAI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=S)NC2=CC3=C(C=C2)N=C(C(=N3)C4=CC=CO4)C5=CC=CO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-[(dimethylamino)methyl]-6-ethyl-3-(4-fluorophenoxy)-7-hydroxy-2-methylchromen-4-one](/img/structure/B3628716.png)
![2-[(3-bromobenzoyl)amino]-N-1,3-thiazol-2-ylbenzamide](/img/structure/B3628722.png)
![3-benzyl-6-[5-(2-chlorophenyl)furan-2-yl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B3628734.png)
![2-methyl-N-[3-(7-methylimidazo[1,2-a]pyridin-2-yl)phenyl]benzamide](/img/structure/B3628748.png)
![N-(2,3-dimethylphenyl)-2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]acetamide](/img/structure/B3628752.png)
![Ethyl 4-[(2-morpholin-4-ylphenyl)carbamothioylamino]benzoate](/img/structure/B3628760.png)
![3-[2-(3-methoxyphenyl)-2-oxoethoxy]-4-methyl-8,9,10,11-tetrahydrocyclohepta[c]chromen-6(7H)-one](/img/structure/B3628765.png)
![4-[[4-(2,4-Dichlorophenyl)-1,3-thiazol-2-yl]amino]benzenesulfonamide](/img/structure/B3628768.png)
![N-{4-[5-({2-[(4-ethylphenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]phenyl}propanamide](/img/structure/B3628785.png)
![2,4-dichloro-N-(4-{[(4-methoxyphenyl)amino]carbonyl}phenyl)benzamide](/img/structure/B3628791.png)
![(5E)-3-(3-chloro-4-fluorophenyl)-5-[4-(morpholin-4-yl)benzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B3628807.png)
![1-(4-fluorophenyl)-2-({4-phenyl-5-[(8-quinolinyloxy)methyl]-4H-1,2,4-triazol-3-yl}thio)ethanone](/img/structure/B3628808.png)

![ethyl 2-({[(3-methylphenyl)amino]carbonothioyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B3628818.png)
